
3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Overview
Description
Scientific Research Applications
Proteomics Research
3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research due to its ability to interact with protein structures, potentially as a tagging agent to visualize or isolate specific proteins within complex biological samples .
Organic Synthesis
In the field of organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its morpholine moiety is particularly useful in ring-opening polymerization reactions, which can lead to the creation of novel polymeric materials with potential applications in biomedicine and nanotechnology .
Medicinal Chemistry
The benzaldehyde group present in the compound suggests its use in medicinal chemistry for the synthesis of pharmaceuticals. It could be involved in the formation of Schiff bases, which are valuable intermediates in the production of various drugs, including antiviral, antibacterial, and anticancer agents .
Material Science
This compound’s unique structure, featuring both ether and aldehyde functional groups, makes it a candidate for the development of advanced materials. It could be used to modify surface properties or to create new types of coatings and adhesives with improved performance characteristics .
Chemical Sensors
Due to its reactive aldehyde group, 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde may be used in the design of chemical sensors. These sensors could detect specific biomolecules or chemical agents by undergoing a color change or emitting fluorescence upon interaction .
Catalysis
The morpholine component of the compound can act as a ligand in catalytic systems. It could be used to develop new catalysts for organic reactions, such as oxidation or reduction processes, which are crucial in industrial chemistry for the efficient production of chemicals .
Environmental Studies
In environmental science, this compound could be employed in the study of degradation processes. Its potential to degrade under various conditions can provide insights into the environmental fate of similar organic compounds and help in assessing their ecological impact .
Nanotechnology
Lastly, the compound’s molecular structure is suitable for the modification of nanoparticles. It can be used to functionalize the surface of nanoparticles to enhance their stability, solubility, or to target them to specific sites within biological systems for drug delivery or imaging purposes .
properties
IUPAC Name |
3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13-8-11(9-16)2-3-12(13)20-10-14(17)15-4-6-19-7-5-15/h2-3,8-9H,4-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTSMYCTOXDRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351073 | |
| Record name | 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |
CAS RN |
31438-76-3 | |
| Record name | 3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



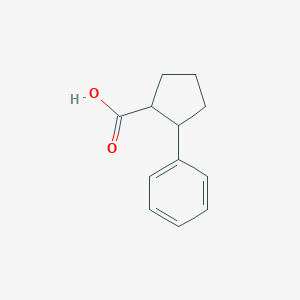
![3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B1607062.png)

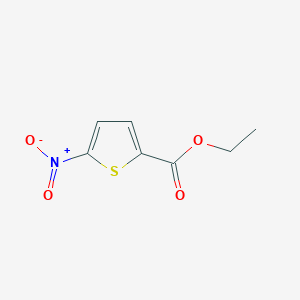
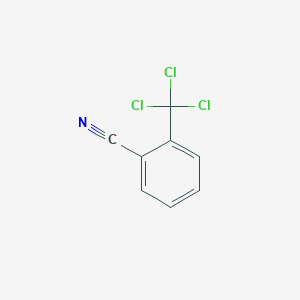
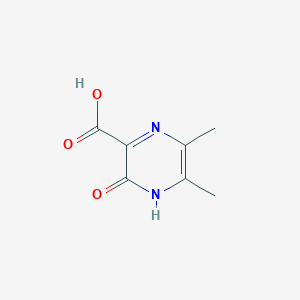
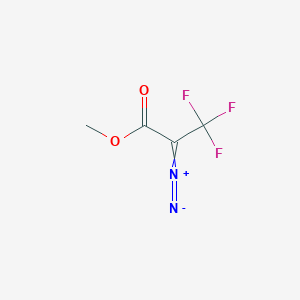

![3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol](/img/structure/B1607070.png)
![2-[4-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B1607072.png)

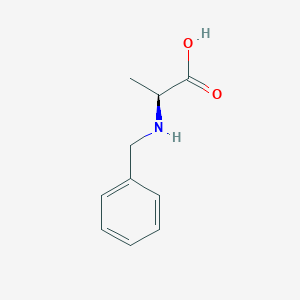

![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B1607078.png)